molecular formula C25H21N3O3S B10885636 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate CAS No. 522651-45-2

2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate

Cat. No.: B10885636
CAS No.: 522651-45-2
M. Wt: 443.5 g/mol
InChI Key: DGXFSLYPXQVMEP-UHFFFAOYSA-N
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Description

2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate is a complex organic compound that features a quinoline core, a benzothiazole moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with a quinoline derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinoline or benzothiazole rings.

Scientific Research Applications

2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate is unique due to its combination of a quinoline core with a benzothiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

522651-45-2

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C25H21N3O3S/c29-23(28-25-27-20-12-6-7-13-22(20)32-25)15-31-24(30)18-14-21(16-8-2-1-3-9-16)26-19-11-5-4-10-17(18)19/h1-5,8-11,14H,6-7,12-13,15H2,(H,27,28,29)

InChI Key

DGXFSLYPXQVMEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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